molecular formula C6H9BN2O4S B13706648 1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid

1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid

Cat. No.: B13706648
M. Wt: 216.03 g/mol
InChI Key: FNGMDXUCYYGPMK-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropylsulfonyl group at position 1 and a boronic acid (-B(OH)₂) moiety at position 3. This structure combines the electron-deficient nature of pyrazole with the sterically compact cyclopropylsulfonyl group and the reactive boronic acid functional group. The boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry. While explicit data (e.g., molecular weight, CAS number) for this compound are absent in the provided evidence, structural analogs and related sulfonyl- or boronic acid-containing compounds offer insights into its properties and applications .

Properties

Molecular Formula

C6H9BN2O4S

Molecular Weight

216.03 g/mol

IUPAC Name

(1-cyclopropylsulfonylpyrazol-3-yl)boronic acid

InChI

InChI=1S/C6H9BN2O4S/c10-7(11)6-3-4-9(8-6)14(12,13)5-1-2-5/h3-5,10-11H,1-2H2

InChI Key

FNGMDXUCYYGPMK-UHFFFAOYSA-N

Canonical SMILES

B(C1=NN(C=C1)S(=O)(=O)C2CC2)(O)O

Origin of Product

United States

Preparation Methods

General Synthetic Routes for Pyrazole Boronic Acids

Pyrazole-3-boronic acids are commonly prepared via palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura coupling) starting from pyrazole triflates or halides and boron reagents or vice versa. The general approach involves:

  • Preparation of pyrazole triflates or halides (e.g., bromides or iodides) at the 3-position
  • Cross-coupling with boronic acid derivatives or boronate esters under Pd(0) or Pd(II) catalysis
  • Use of bases such as triethylamine, sodium carbonate, or sodium bicarbonate
  • Solvents like 1,4-dioxane, DMF, or water mixtures
  • Typical reaction temperatures range from 80°C to 160°C, sometimes assisted by microwave irradiation for enhanced rates.

Specific Considerations for Cyclopropylsulfonyl Substitution

The introduction of the cyclopropylsulfonyl group on the pyrazole nitrogen (N1) is more specialized. Literature suggests that sulfonylation of pyrazoles can be achieved by:

  • Reaction of pyrazole with cyclopropylsulfonyl chloride under basic conditions
  • Alternatively, starting from cyclopropylsulfonyl-substituted hydrazones or intermediates that cyclize to the pyrazole ring bearing the sulfonyl group

This step must be carefully controlled to avoid sulfonylation at undesired positions or decomposition of the cyclopropyl ring.

Representative Synthetic Sequence

Based on patent literature and analogous pyrazole boronic acid preparations, a plausible sequence is:

Step Reaction Conditions Notes
1 Synthesis of N1-cyclopropylsulfonyl-pyrazole intermediate Reaction of pyrazole or pyrazole precursor with cyclopropylsulfonyl chloride in presence of base (e.g., triethylamine) Protects N1 with sulfonyl group
2 Halogenation or triflation at C3 position of pyrazole Use of NBS (N-bromosuccinimide) or triflic anhydride Generates a reactive site for coupling
3 Palladium-catalyzed borylation Pd catalyst (e.g., Pd(dppf)Cl2), bis(pinacolato)diboron or boronic acid reagents, base (Na2CO3 or NaHCO3), solvent (1,4-dioxane or DMF), heating (80-100°C) Forms pyrazole-3-boronic acid derivative
4 Purification Silica gel chromatography and/or preparative HPLC Isolates pure this compound

This sequence is consistent with known methodologies for pyrazole boronic acids and sulfonylated heterocycles.

Detailed Reaction Conditions and Yields

Reaction Step Catalyst / Reagents Solvent Temperature Time Yield (%) Reference
Pd-catalyzed borylation of pyrazole triflate Pd(dppf)Cl2, Na2CO3 1,4-dioxane/water 95°C 3 h ~36% (typical)
Microwave-assisted Suzuki coupling Pd(PPh3)4, Na2CO3 THF/water 160°C 1 h Moderate to high
Sulfonylation of pyrazole N1 Cyclopropylsulfonyl chloride, TEA DCM or similar Room temp 2-4 h High (varies)

Yields for the borylation step tend to be moderate due to the sensitivity of boronic acids and steric hindrance from substituents like cyclopropylsulfonyl. Optimization of catalyst loading, base, and solvent is critical.

Mechanistic Insights and Challenges

  • The presence of the cyclopropylsulfonyl group can influence the electronic properties of the pyrazole ring, potentially affecting the efficiency of cross-coupling reactions.
  • Boronic acids are prone to disproportionation and formation of boroxines under certain conditions; base-promoted disproportionation can be accelerated by bidentate ligands, which may be relevant in complex reaction mixtures.
  • The stability of the cyclopropyl ring under sulfonylation and coupling conditions must be monitored to avoid ring opening or side reactions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Catalyst Conditions Yield Notes
Sulfonylation of pyrazole Pyrazole Cyclopropylsulfonyl chloride, base None RT, 2-4 h High N1-selective sulfonylation
Halogenation/triflation N1-cyclopropylsulfonyl pyrazole NBS or Tf2O None 0-25°C High Prepares for borylation
Pd-catalyzed borylation Halogenated pyrazole Bis(pinacolato)diboron or boronic acid Pd(dppf)Cl2 or Pd(PPh3)4 80-100°C, 1-4 h Moderate (~30-40%) Requires base, inert atmosphere
Purification Crude product Silica gel chromatography, HPLC - Ambient - Essential for isolating pure compound

Chemical Reactions Analysis

1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid is known to undergo a variety of chemical reactions, making it a versatile reagent in organic synthesis. Some of the key reactions include:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid moiety with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfonyl derivatives or reduction to yield cyclopropyl-substituted pyrazoles.

    Substitution Reactions:

Scientific Research Applications

1-(Cyclopropylsulfonyl)pyrazole-3-boronic acid is a boronic acid derivative featuring a cyclopropylsulfonyl group attached to a pyrazole ring, with the molecular formula C₆H₉BN₂O₄S. The compound is of interest in medicinal chemistry and organic synthesis, particularly for creating complex organic molecules.

Synthesis and Preparation

The synthesis of this compound typically involves a multi-step process that begins with readily available materials. The process includes cyclization to form the pyrazole ring, introduction of the cyclopropylsulfonyl group, and incorporation of the boronic acid functionality. Reaction conditions, catalysts, solvents, and temperature controls are adjusted to ensure high yields and purity. Industrial production optimizes the synthetic route for cost-effectiveness and scalability, potentially using continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Applications in Scientific Research

This compound is used across chemistry, biology, medicine, and materials science.

Medicinal Chemistry

  • The compound serves as a building block in synthesizing biologically active molecules, including potential drug candidates.
  • Molecular docking studies suggest that compounds with similar structures can effectively bind to kinase domains, influencing their activity. This is crucial for understanding how modifications to the pyrazole or sulfonyl groups affect binding interactions and biological efficacy.
  • Pyrazole derivatives have shown pharmacological activities, such as anti-inflammatory, antipyretic, antimicrobial, and antitumor effects.

Materials Science

  • It is used in developing advanced materials like polymers and nanomaterials because it can undergo various chemical transformations.

Biological Research

  • The compound helps study enzyme inhibitors and other biologically relevant molecules, providing insights into their mechanisms of action and potential therapeutic applications. The boronic acid moiety can form reversible covalent bonds with diols and nucleophiles, making it useful for studying enzyme inhibition and biological processes. The cyclopropylsulfonyl group influences the compound’s reactivity and binding affinity.

Chemical Reactions

This compound is a versatile reagent in organic synthesis due to its ability to undergo various chemical reactions.

  • Suzuki-Miyaura Coupling: The boronic acid moiety couples with aryl or vinyl halides using a palladium catalyst.
  • Oxidation and Reduction: The compound can be oxidized to form sulfonyl derivatives or reduced to yield cyclopropyl-substituted pyrazoles.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid is largely dependent on its ability to interact with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and other biological processes. The cyclopropylsulfonyl group can also influence the compound’s reactivity and binding affinity, contributing to its overall mechanism of action .

Comparison with Similar Compounds

Structural Analogs with Pyrazole and Sulfonyl Groups

1-(Cyclopropylsulfonyl)-4-iodo-1H-pyrazole

  • Molecular Formula : C₆H₇IN₂O₂S
  • Molecular Weight : 298.10 g/mol
  • Key Differences : Replaces the boronic acid at position 3 with an iodine atom.
  • Implications: The iodine substituent facilitates nucleophilic substitution (e.g., Ullmann coupling) rather than cross-coupling reactions. Higher molecular weight due to iodine vs.

Boronic Acid-Containing Sulfonyl Compounds

(2-(Piperidin-1-ylsulfonyl)phenyl)boronic Acid

  • CAS : 1036738-82-5
  • Similarity Score : 0.67 (structural similarity due to sulfonyl and boronic acid groups)
  • Key Differences :
    • Core Structure : Phenyl ring vs. pyrazole.
    • Substituents : Piperidine sulfonyl (6-membered amine ring) vs. cyclopropyl sulfonyl (3-membered carbon ring).
  • Implications: The phenyl boronic acid may exhibit stronger aromatic conjugation, altering electronic properties in cross-coupling reactions.

Other Sulfonamide Heterocycles

1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile

  • CAS : 923036-30-0
  • Similarity Score : 0.54
  • Key Differences :
    • Replaces boronic acid with a nitrile (-CN) group.
    • Piperidine core vs. pyrazole.
  • Implications :
    • Nitrile groups enable click chemistry (e.g., Huisgen cycloaddition) but lack cross-coupling utility.
    • Piperidine’s flexibility may increase metabolic stability in drug candidates .

(S)-1-(Cyclopropylsulfonyl)pyrrolidin-3-amine

  • CAS : 1824095-19-3
  • Key Differences :
    • Pyrrolidine core with an amine substituent vs. pyrazole with boronic acid.
  • Implications :
    • The amine group enables hydrogen bonding, enhancing solubility but limiting use in metal-catalyzed reactions .

Research Implications and Limitations

  • The boronic acid in 1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid likely enhances its utility in synthesizing biaryl structures for drug discovery.
  • The cyclopropylsulfonyl group may improve metabolic stability compared to bulkier sulfonamides (e.g., piperidine derivatives) .
  • Limitations : Direct data on the target compound’s reactivity, solubility, or stability are unavailable in the provided evidence. Comparisons rely on structural analogs and functional group chemistry.

Biological Activity

1-(Cyclopropylsulfonyl)pyrazole-3-boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article delves into the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₉BN₂O₄S. It features a boron atom bonded to a pyrazole moiety, which is known for its utility in drug discovery. The presence of the cyclopropylsulfonyl group enhances the compound's reactivity and potential binding affinity to biological targets, particularly kinases .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that ensure high yield and purity. Key steps often include the formation of the pyrazole ring followed by the introduction of the boronic acid functionality. The precise methods used can vary based on desired yield and purity levels.

Binding Affinity and Molecular Docking

Molecular docking studies indicate that this compound can effectively bind to kinase domains, influencing their activity. Such interactions are critical for understanding how modifications to the pyrazole or sulfonyl groups affect binding interactions and biological efficacy. These studies suggest that the compound may exhibit selective inhibition of specific kinases involved in various signaling pathways.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and notable activities of compounds related to this compound:

Compound NameStructural FeaturesNotable Activities
4-Pyrazoleboronic Acid Boronic acid attached to a pyrazole ringUsed in Suzuki coupling reactions
1-(Sulfonyl)pyrazolo[4,3-b]pyridine Sulfonamide group on a pyridine derivativeInhibitor of FGFR and c-Met
4-Aminopyrazole-3-boronic Acid Amino group substitution on pyrazolePotential anti-cancer activity
5-(Cyclopropylsulfonyl)-2-pyrazineboronic Acid Boron attached to a pyrazine ringSimilar biological activity

This comparison highlights the unique aspects of this compound while situating it within a broader context of pyrazole-based compounds utilized in medicinal chemistry. Its distinct cyclopropylsulfonyl group may influence its pharmacological profile and reactivity.

Case Studies

Recent studies have explored the biological activity of pyrazole derivatives, including this compound. For instance, research has shown that similar compounds exhibit a range of pharmacological activities such as anti-inflammatory, antipyretic, antimicrobial, and antitumor effects .

In one study, a related pyrazole derivative demonstrated significant antiproliferative activity against cancer cell lines by inducing apoptosis through mechanisms involving caspase activation and PARP cleavage . Such findings underscore the potential therapeutic applications of this compound in cancer treatment.

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